molecular formula C19H22N4O2 B2925513 (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 946283-51-8

(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2925513
CAS No.: 946283-51-8
M. Wt: 338.411
InChI Key: FOMUCDQATVNLDN-DHZHZOJOSA-N
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Description

(E)-1-(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule belonging to the class of chalcone-piperazine hybrids, designed for advanced pharmacological and chemical research. This compound features a propenone backbone that adopts a thermodynamically stable trans (E) configuration, as confirmed by techniques such as NMR, where the vinylic protons are characteristically coupled with a large J value of approximately 15-16 Hz . The molecule integrates a phenyl ring and a 6-ethoxypyridazine moiety linked via a piperazine ring, a structural motif commonly associated with significant interaction with central nervous system (CNS) targets. Piperazine-containing compounds are frequently investigated for their potential to interact with a range of neurological receptors, such as serotonergic, dopaminergic, and NMDA receptors, which are implicated in memory and cognitive processes . The presence of the chalcone (1,3-diphenyl-2-propen-1-one) scaffold is of particular interest due to its well-documented pharmacological versatility, including anti-infective and anti-inflammatory properties . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a lead structure in drug discovery programs aimed at neurodegenerative diseases, oncology, and antimicrobial agents. It is supplied with comprehensive analytical data (NMR, HRMS, HPLC) to ensure identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-25-18-10-9-17(20-21-18)22-12-14-23(15-13-22)19(24)11-8-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMUCDQATVNLDN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, identified by its CAS number 946283-51-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which have been widely studied for their pharmacological properties, including neuroprotective and anti-inflammatory effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2, with a molecular weight of approximately 338.4 g/mol. The compound features a piperazine ring substituted with a pyridazine moiety and a phenylpropene group, contributing to its diverse biological activities.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of piperazine have shown moderate radical-scavenging activity, which is crucial for reducing oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

CompoundConcentration (μM)Radical Scavenging Activity (%)
Compound A10044
Compound B10058
This compoundTBDTBD

2. Neuroprotective Effects

In vivo studies have demonstrated the neuroprotective potential of related cinnamide derivatives. For example, one study reported that a similar compound significantly prolonged survival time in mice subjected to acute cerebral ischemia, suggesting that this compound may also exhibit similar protective effects against neurodegeneration.

Table 2: Neuroprotective Activity in Animal Models

CompoundDose (mg/kg)Survival Time (minutes)Mortality Rate (%)
Control-3080
Compound X104540
(E)-1-(4-(6-Ethoxypyridazin-3-Yl)piperazin-1-Yl)-3-PHENYLPROP-2-en -1-oneTBDTBDTBD

3. Anti-inflammatory Potential

The compound's structural features suggest potential anti-inflammatory activity through inhibition of cyclooxygenase (COX) pathways. This mechanism is critical in managing conditions characterized by excessive inflammation.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of piperazine derivatives:

  • Synthesis and Evaluation : A study synthesized several piperazine derivatives and evaluated their biological activities, including anti-inflammatory and neuroprotective effects. The results indicated promising activities that warrant further exploration.
  • In Silico Studies : Computational analyses have predicted favorable drug-like properties for (E)-1-(4-(6-Ethoxypyridazin -3-Yl)piperazin -1-Yl)-3-PHENYLPROP -2-en -1-one based on Lipinski’s rule of five, suggesting good bioavailability and potential for therapeutic use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents on the pyridazine ring, piperazine group, and aromatic moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one 6-Ethoxy (pyridazine), phenyl (propenone) C₂₀H₂₁N₅O₂ (estimated) ~371.4 Ethoxy enhances lipophilicity; chair conformation of piperazine
(E)-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one 4-Methylpiperidinyl (pyridazine) C₂₃H₂₉N₅O 391.5 Bulky substituent increases steric hindrance; potential for altered receptor interactions
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl (piperazine), 4-methylphenyl C₂₉H₃₁N₃O₃ 469.6 Methoxy groups improve solubility; intermolecular C–H···O interactions observed
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one Fluorophenyl groups (piperazine), 2-ethoxyphenyl C₂₉H₂₇F₂N₃O₂ ~504.5 Fluorine atoms enhance metabolic stability and electronegativity
(E)-1-[4-(Methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one Methylsulfanyl (phenyl) C₁₆H₁₄OS 254.3 Electron-rich sulfur atom; coplanar aromatic rings
Key Observations:
  • Pyridazine Substitutions : Ethoxy (target compound) vs. methylpiperidinyl or unsubstituted (chalcones in ). Ethoxy provides moderate lipophilicity, while methylpiperidinyl adds steric bulk.
  • Piperazine Modifications : Bulky groups like bis(4-methoxyphenyl)methyl or fluorophenyl alter conformational flexibility and intermolecular interactions.
  • Aromatic Moieties : Phenyl vs. substituted phenyl (e.g., 4-methylphenyl , 2-ethoxyphenyl ). Electron-withdrawing groups (e.g., fluorine) enhance stability, while electron-donating groups (e.g., methoxy) improve solubility.

Conformational and Crystallographic Differences

  • Piperazine Conformation: The target compound’s piperazine adopts a chair conformation, similar to analogs in , which is critical for maintaining planarity of the propenone system.
  • Intermolecular Interactions : Compounds with methoxy groups (e.g., ) exhibit C–H···O hydrogen bonding, while fluorinated analogs (e.g., ) rely on weaker van der Waals interactions due to fluorine’s low polarizability.
  • Dihedral Angles: In chalcone derivatives (e.g., ), the propenone unit forms dihedral angles of ~11°–12° with aromatic rings, ensuring conjugation. This is consistent with the target compound’s planar enone system.

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